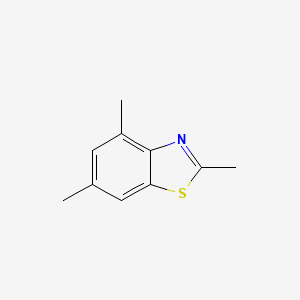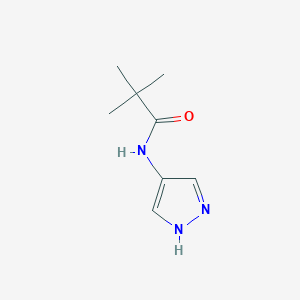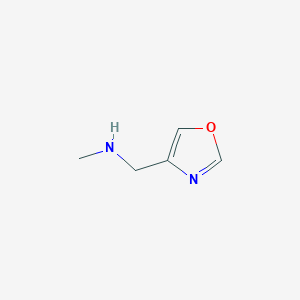![molecular formula C8H6ClN5S B1357956 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine CAS No. 805319-88-4](/img/structure/B1357956.png)
5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine, commonly referred to as 5-CMT, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the thiazolo[5,4-b]pyridin-2-amine family, which is a group of compounds that have been found to have a wide range of biological activities. 5-CMT has been studied for its ability to act as a ligand for various proteins and receptors, and for its potential to be used in drug discovery.
Scientific Research Applications
Synthesis of Thiazolo[4,5-b]pyridines
Thiazolo[4,5-b]pyridines, which are part of the structure of your compound, have seen recent advances in their synthesis . These compounds are significant in modern-day drugs, with over 10% of the most commonly prescribed medicines containing pyridine-based heterocyclic derivatives . The synthesis of these compounds has been developed over the last years .
Antioxidant Activity
Thiazolo[4,5-b]pyridines have been found to exhibit high antioxidant activity . Antioxidants are crucial in preventing cellular damage, a common pathway for cancer, aging, and a variety of diseases.
Antimicrobial Activity
These compounds have also shown antimicrobial properties , making them potential candidates for the development of new antimicrobial drugs.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been identified as having herbicidal activity . This suggests potential applications in agriculture, particularly in weed control.
Anti-inflammatory Activity
The anti-inflammatory activity of these compounds could make them useful in the treatment of conditions like arthritis and other inflammatory diseases.
Antifungal Activity
Thiazolo[4,5-b]pyridines have demonstrated antifungal properties , indicating potential use in treating fungal infections.
Antitumor Activity
Compounds similar to “5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine” have shown antitumor activity . They have exhibited antiproliferative effects against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests potential applications in treating allergies and other conditions related to the histamine response.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine is Aurora-A kinase . Aurora-A kinase is a member of the Aurora protein family, which plays key and distinct roles in different stages of mitosis .
Mode of Action
5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine interacts with Aurora-A kinase by exploiting differences in the ATP-binding pocket of Aurora-A compared to Aurora-B/C . This compound is a highly selective inhibitor of Aurora-A over Aurora-B . It inhibits the Aurora-A L215R and R220K mutants with IC50 values similar to those seen for the Aurora-A wild type .
Biochemical Pathways
The inhibition of Aurora-A kinase by 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine affects the mitotic processes controlled by this kinase . The downstream effects of this inhibition are still under investigation, but it is known that Aurora kinases have distinct cellular functions and their inhibition has divergent effects on cells undergoing mitosis .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine’s action are related to its inhibition of Aurora-A kinase. This inhibition can affect the progression of mitosis, potentially leading to cell cycle arrest .
Action Environment
It’s worth noting that the compound’s core structure, imidazole, is amphoteric in nature, showing both acidic and basic properties , which could influence its behavior in different pH environments
properties
IUPAC Name |
8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5S/c1-14-2-11-3-5(14)4-7(13-6(3)9)15-8(10)12-4/h2H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIXOOPNDAAYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C3C(=C21)N=C(S3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

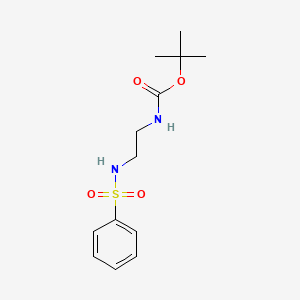

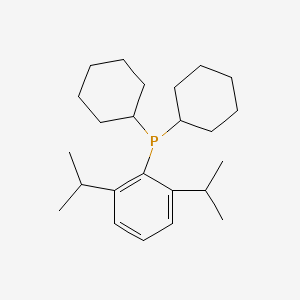

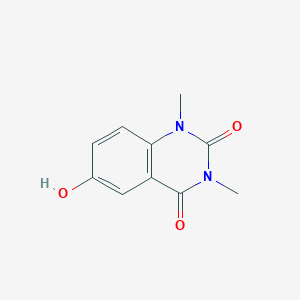
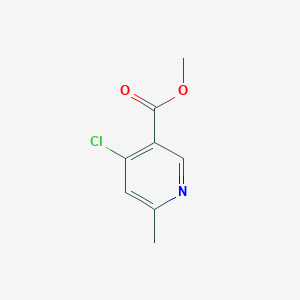
![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)


